Product packaging for 8-(Phenylsulfanyl)-2,5-octanedione(Cat. No.:CAS No. 62359-00-6)

8-(Phenylsulfanyl)-2,5-octanedione

Cat. No.: B14524569
CAS No.: 62359-00-6
M. Wt: 250.36 g/mol
InChI Key: VUELCAFMSADQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Phenylsulfanyl)-2,5-octanedione is a specialist diketone compound intended for research and development purposes. The integration of a phenylsulfanyl moiety and two ketone groups within its structure makes it a molecule of interest for several advanced research areas. It may serve as a key building block or precursor in organic synthesis and materials science. Researchers can explore its potential as a ligand in coordination chemistry or as an intermediate for synthesizing more complex heterocyclic compounds. Its properties might also be valuable in the study of polymer chemistry and the development of novel organic frameworks. This product is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use. Note to Supplier: To complete this description, please consult authoritative sources to add details on the compound's specific mechanism of action , physical properties (e.g., melting/boiling point, solubility), and spectroscopic data (e.g., NMR, MS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O2S B14524569 8-(Phenylsulfanyl)-2,5-octanedione CAS No. 62359-00-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62359-00-6

Molecular Formula

C14H18O2S

Molecular Weight

250.36 g/mol

IUPAC Name

8-phenylsulfanyloctane-2,5-dione

InChI

InChI=1S/C14H18O2S/c1-12(15)9-10-13(16)6-5-11-17-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-11H2,1H3

InChI Key

VUELCAFMSADQKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)CCCSC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 8 Phenylsulfanyl 2,5 Octanedione

Retrosynthetic Strategies for the 8-(Phenylsulfanyl)-2,5-octanedione Scaffold

A logical retrosynthetic analysis of this compound suggests two primary disconnections. The first involves the C-S bond, leading to a precursor such as an 8-halo-2,5-octanedione or an oct-7-ene-2,5-dione and thiophenol. The second approach involves disconnection of the carbon framework of the octanedione itself, which could be built from smaller, functionalized fragments.

Approaches to the 2,5-Octanedione (B2874583) Carbon Skeleton

The construction of the linear eight-carbon chain with ketone functionalities at positions 2 and 5 is a key challenge. Several methods for the synthesis of γ-diketones can be adapted for this purpose.

The synthesis of linear diketones has been an area of significant research, with various methods developed for related structures. While direct synthesis of 2,5-octanedione is not extensively documented, methodologies for other γ-diketones provide a strong foundation.

One established approach is the Paal-Knorr synthesis , which, while primarily known for the conversion of 1,4-dicarbonyl compounds into furans, pyrroles, and thiophenes, highlights the importance of the 1,4-dicarbonyl motif as a key synthetic intermediate. The challenge often lies in the preparation of the 1,4-dicarbonyl precursor itself.

A more direct method involves the coupling of smaller fragments . For instance, a nickel-catalyzed reductive coupling of carboxylic acid derivatives with alkyl halides has been shown to be effective for the synthesis of unsymmetrical dialkyl ketones. nih.govorganic-chemistry.orgnih.gov This approach is advantageous due to its tolerance of a wide variety of functional groups. nih.govnih.gov

Another strategy involves the oxidation of suitable precursors . The oxidative ring expansion of methylenecyclopropanes can yield cyclobutanones, which are precursors to γ-dicarbonyl compounds. organic-chemistry.org Furthermore, the oxidative coupling of cyclobutanols with inorganic halides can produce γ-halo-substituted ketones, which are versatile intermediates. nih.gov

The table below summarizes some general approaches for the synthesis of γ-diketones that could be adapted for the 2,5-octanedione skeleton.

Synthetic MethodPrecursorsKey Features
Nickel-Catalyzed Reductive CouplingCarboxylic acid chlorides/thioesters and alkyl iodides/benzylic chloridesTolerates a wide range of functional groups; allows for the synthesis of unsymmetrical ketones. nih.govorganic-chemistry.orgnih.gov
Oxidative Coupling of Cyclobutanols1-Substituted cyclobutanols and inorganic halidesProvides access to γ-halo-substituted ketones. nih.gov
Hydration of AlkynesTerminal or internal alkynesCan yield ketones, with regioselectivity depending on the catalytic system (e.g., acid-catalyzed vs. hydroboration-oxidation). youtube.com

A key aspect of synthesizing this compound is the precise placement of the two ketone groups. This requires strategies that allow for the introduction of carbonyl groups at specific, non-adjacent positions.

One powerful method is the acylation of functionalized organometallic reagents . acs.orgacs.orgnih.gov For example, a functionalized Grignard or organozinc reagent can be acylated to introduce a ketone group. By using a starting material that already contains one ketone (or a protected form) and a halide, an organometallic reagent can be formed and subsequently acylated to install the second ketone. The use of Weinreb amides in these reactions is particularly effective as it prevents the common side reaction of double addition to form tertiary alcohols. organic-chemistry.org

The nickel-catalyzed reductive coupling mentioned earlier is also highly relevant here. By coupling two different electrophiles, such as an acid chloride and an alkyl halide, it is possible to construct the diketone skeleton with one ketone functionality being introduced via the acid chloride and the other being present in the alkyl halide precursor (in a protected form if necessary). organic-chemistry.orgnih.govacs.org

A retrosynthetic approach could involve a precursor like 5-oxo-octanal, which could then be converted to the 2-keto functionality. Alternatively, a precursor with a terminal functional group amenable to conversion into a methyl ketone could be employed.

Installation of the Phenylsulfanyl Moiety at Position 8

Once the 2,5-octanedione skeleton is constructed, or a suitable precursor is in hand, the final key step is the introduction of the phenylsulfanyl group at the terminal position. This can be achieved through several reliable methods.

A classic and straightforward method for forming a C-S bond is through a nucleophilic substitution reaction. This approach would typically involve a precursor such as 8-halo-2,5-octanedione . The synthesis of ω-halogenated ketones is well-established and can be achieved through various routes, including the oxidative coupling of cyclobutanols or the reaction of organometallic reagents with halogenated carboxylic acid derivatives. nih.govresearchgate.net

Once the 8-halo-2,5-octanedione is obtained, it can be treated with sodium thiophenolate (generated by reacting thiophenol with a base like sodium hydride or sodium hydroxide). The thiophenolate anion acts as a potent nucleophile, displacing the halide at the terminal carbon to yield the desired this compound. This reaction generally proceeds with high efficiency for primary halides.

The table below outlines the general conditions for this transformation.

ReactantsReagents and ConditionsProduct
8-Bromo-2,5-octanedione, ThiophenolBase (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF)This compound

An alternative to nucleophilic substitution is the addition of thiophenol across a carbon-carbon double bond. This would involve a precursor like oct-7-ene-2,5-dione . The synthesis of ketones with a terminal alkene can be achieved through various methods, including the Wittig reaction on a corresponding aldehyde-ketone or through rhodium-catalyzed methylenation. acs.orgorganic-chemistry.org

The radical hydrothiolation of the terminal alkene with thiophenol is a well-known reaction that typically proceeds with anti-Markovnikov selectivity, meaning the sulfur atom adds to the terminal carbon. researchgate.netresearchgate.net This reaction can be initiated by radical initiators such as AIBN or by photolysis.

Transition metal-catalyzed hydrothiolation offers another route to the anti-Markovnikov product and can often be achieved under milder conditions with higher functional group tolerance. nih.govchemrxiv.org Rhodium and other transition metals have been shown to effectively catalyze the addition of thiols to alkenes.

Below is a comparison of these two C-S bond-forming strategies.

MethodPrecursorKey Features
Radical HydrothiolationOct-7-ene-2,5-dioneAnti-Markovnikov addition; can be initiated by heat or light with a radical initiator. researchgate.netresearchgate.net
Transition Metal-Catalyzed HydrothiolationOct-7-ene-2,5-dioneOften milder conditions and higher selectivity; catalysts can include rhodium or other transition metals. nih.govchemrxiv.org
Chemo- and Regioselective Considerations in Phenylsulfanyl Group Introduction

The most logical and widely employed method for introducing a phenylsulfanyl group at the 8-position of a 2,5-octanedione framework is the Michael addition of thiophenol to a suitable α,β-unsaturated precursor. The key precursor for this transformation would be oct-7-ene-2,5-dione.

Michael Addition Approach:

The conjugate addition of thiophenol to an enone is a well-established reaction. benthamdirect.comingentaconnect.com In the context of synthesizing this compound, the reaction would proceed as follows:

Precursor: Oct-7-ene-2,5-dione

Nucleophile: Thiophenol (C₆H₅SH)

Product: this compound

Chemo- and Regioselectivity:

The chemoselectivity of this reaction is generally high. The soft nature of the sulfur nucleophile in thiophenol favors conjugate addition (1,4-addition) to the β-carbon of the enone system over direct addition (1,2-addition) to the carbonyl carbon. The dicarbonyl nature of the precursor, however, introduces the need for regioselective control if both carbonyls are part of unsaturated systems. Assuming the precursor is oct-7-ene-2,5-dione, the addition will selectively occur at the C-8 position, as it is the β-carbon of the only enone moiety.

Several catalytic systems can be employed to promote this reaction, often with the goal of increasing reaction rates and yields. While some Michael additions of thiols to enones can proceed without a catalyst, particularly in polar solvents or ionic liquids, catalysts are often beneficial. benthamdirect.comingentaconnect.comresearchgate.net

Table 1: Potential Catalytic Systems for the Michael Addition of Thiophenol

Catalyst TypeExamplesRationale
Base Catalysts Piperidine, Triethylamine, DBUDeprotonate the thiol to form the more nucleophilic thiolate anion.
Lewis Acid Catalysts InCl₃, Bi(NO₃)₃, Zn(ClO₄)₂Activate the enone by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic.
Organocatalysts L-proline, Cinchona alkaloidsCan facilitate the reaction and, in chiral forms, may induce stereoselectivity. researchgate.net
Solid-Supported Catalysts KF/AluminaOffers advantages in terms of ease of separation and catalyst recycling. scielo.br

The choice of catalyst and solvent can significantly influence the outcome of the reaction, and optimization is crucial for achieving high yields and purity.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing the reaction conditions is paramount for the efficient synthesis of this compound. Key parameters to consider include the choice of solvent, catalyst, temperature, and reaction time. Drawing from studies on analogous Michael additions of thiols to enones, a systematic approach to optimization can be devised. ingentaconnect.comscielo.br

Solvent Effects:

The polarity of the solvent can have a profound impact on the reaction rate. Polar aprotic solvents like acetonitrile (B52724) or DMF are often effective. Interestingly, some studies have shown that the reaction can proceed efficiently in greener solvents like water or even under solvent-free conditions, which can simplify work-up and reduce environmental impact. benthamdirect.comscielo.br Ionic liquids have also been demonstrated to be excellent media for this transformation, sometimes obviating the need for a catalyst. researchgate.net

Catalyst Loading and Type:

The selection of the catalyst, as outlined in Table 1, will be a critical optimization parameter. For base-catalyzed reactions, the pKa of the base should be considered to ensure efficient thiolate formation without promoting side reactions. For Lewis acid catalysis, the strength of the acid and its compatibility with the substrates are important. Catalyst loading should be minimized to reduce cost and simplify purification, with typical loadings ranging from 1 to 10 mol%.

Temperature and Reaction Time:

Many Michael additions of thiols are exothermic and can proceed at room temperature. scielo.br Monitoring the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and to avoid the formation of byproducts from prolonged reaction times or excessive heating.

Table 2: Hypothetical Optimization Parameters for the Synthesis of this compound

ParameterRange/OptionsConsiderations
Solvent Toluene, Dichloromethane, Acetonitrile, Water, Ionic Liquids, Solvent-freePolarity, solubility of reactants, environmental impact, ease of removal.
Catalyst Piperidine, InCl₃, L-proline, KF/AluminaEfficiency, cost, ease of handling, potential for stereocontrol.
Temperature 0 °C to 50 °CReaction rate vs. byproduct formation. Room temperature is often sufficient.
Reactant Ratio 1:1 to 1:1.2 (Enone:Thiol)A slight excess of the thiol can drive the reaction to completion.
Reaction Time 30 min to 24 hMonitored by TLC/GC to determine the point of maximum conversion.

A design of experiments (DoE) approach could be systematically employed to efficiently explore the interplay of these parameters and identify the optimal conditions for maximizing the yield and purity of this compound.

Stereoselective and Enantioselective Approaches to this compound (if applicable for future research)

The synthesis of this compound via the Michael addition to oct-7-ene-2,5-dione results in the formation of a new stereocenter at the C-8 position. Consequently, the product will be a racemic mixture unless a stereoselective or enantioselective synthetic approach is employed. This area presents a significant opportunity for future research.

Organocatalytic Asymmetric Michael Addition:

The field of asymmetric organocatalysis has provided powerful tools for the enantioselective conjugate addition of nucleophiles to enones. researchgate.net Chiral amines, ureas, and thioureas derived from natural products like cinchona alkaloids or amino acids have been successfully used to catalyze the enantioselective sulfa-Michael addition. organic-chemistry.org

For the synthesis of an enantiomerically enriched form of this compound, a chiral organocatalyst could be employed. The catalyst would interact with the reactants to create a chiral environment, favoring the formation of one enantiomer over the other.

Table 3: Potential Chiral Catalysts for Asymmetric Synthesis

Catalyst ClassExampleProposed Mechanism of Action
Chiral Primary-Tertiary Diamines Derivatives of L-phenylalanineActivation of the enone via iminium ion formation and simultaneous activation of the thiol through hydrogen bonding.
Cinchona Alkaloid Derivatives Cinchonine-derived ureas/thioureasBifunctional catalysis, activating both the enone and the thiol through hydrogen bonding interactions. organic-chemistry.org
Chiral Phase-Transfer Catalysts Chiral quaternary ammonium (B1175870) saltsFormation of a chiral ion pair with the thiolate, directing its approach to the enone.

The development of a highly enantioselective synthesis of this compound would be a valuable contribution, enabling the exploration of its potential applications in areas where chirality is crucial, such as in the synthesis of complex natural products or as a chiral building block. Further research would be needed to screen various chiral catalysts and optimize reaction conditions to achieve high enantiomeric excess (ee).

Comprehensive Analysis of the Chemical Reactivity and Reaction Mechanisms of 8 Phenylsulfanyl 2,5 Octanedione

Reactivity Governed by the 2,5-Dicarbonyl System

The chemical behavior of 8-(Phenylsulfanyl)-2,5-octanedione is significantly influenced by the presence of two carbonyl groups in a 1,4-relationship. This arrangement dictates a unique set of reactions, including tautomerism, cyclization, and various redox transformations.

Enolization, Tautomerism, and Equilibria of this compound

Like other γ-diketones, this compound can exist in equilibrium with its enol tautomers. Diketones with two methylene (B1212753) groups separating the carbonyls typically coexist with their enol forms. The acidity of the α-hydrogens (protons on carbons adjacent to the carbonyl groups) facilitates this keto-enol tautomerism. In this compound, there are three sets of α-hydrogens that can potentially be removed to form an enolate, which is the intermediate in the tautomerization process.

The equilibrium between the keto and enol forms is influenced by factors such as solvent and the presence of acid or base catalysts. The enol form can be stabilized through intramolecular hydrogen bonding, where the hydroxyl group of the enol interacts with the second carbonyl oxygen, and through conjugation of the newly formed double bond with the remaining carbonyl group. For 1,3-dicarbonyl compounds, this stabilization is so significant that the enol form can predominate. While less pronounced in 1,4-diketones, enolization remains a critical aspect of their reactivity, priming the molecule for subsequent reactions.

Condensation and Cyclocondensation Reactions

The 1,4-dicarbonyl structure of this compound makes it an ideal precursor for the synthesis of five-membered heterocyclic compounds through condensation reactions, most notably the Paal-Knorr synthesis. nih.gov This reaction involves the cyclization of the diketone with various reagents to form furans, pyrroles, and thiophenes.

Pyrrole Formation: When reacted with primary amines or ammonia (B1221849), this compound can undergo cyclocondensation to form substituted pyrroles. The reaction proceeds through the formation of imine intermediates at both carbonyl carbons, followed by an intramolecular cyclization and dehydration. nih.gov

Furan (B31954) Formation: Acid-catalyzed dehydration of this compound leads to the formation of a furan ring. The mechanism involves the protonation of one carbonyl group, followed by enolization of the other and a subsequent intramolecular nucleophilic attack to form a cyclic hemiacetal, which then dehydrates.

Thiophene Formation: In the presence of a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, the diketone can be converted to a substituted thiophene.

Another important condensation pathway is the intramolecular aldol (B89426) condensation . For 1,4-diketones like 2,5-hexanedione, this reaction leads exclusively to the formation of a five-membered cyclopentenone ring. libretexts.orglibretexts.org By analogy, this compound, upon treatment with a base, would be expected to form a 3-methyl-4-(2-(phenylsulfanyl)ethyl)cyclopent-2-en-1-one. The formation of five- and six-membered rings is thermodynamically favored over smaller, more strained rings. libretexts.orgyoutube.com

ReagentProduct TypeConditions
Primary Amine (R-NH₂)N-Substituted PyrroleAcid or heat
Ammonia (NH₃)PyrroleAcid or heat
Acid (e.g., H₂SO₄, TsOH)FuranHeat
P₄S₁₀ or Lawesson's ReagentThiopheneHeat
Base (e.g., NaOH, KOH)CyclopentenoneHeat

Oxidative Transformations of Ketone Functions

Ketones are generally resistant to oxidation compared to aldehydes, requiring strong oxidizing agents that can cleave carbon-carbon bonds. libretexts.org However, specific reactions can transform the ketone functionalities in this compound.

One of the most relevant oxidative reactions for ketones is the Baeyer-Villiger oxidation , which converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon. For an unsymmetrical ketone, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent groups. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organicchemistrytutor.com

In this compound, both ketone groups are flanked by a methyl group and a methylene group. Since a secondary carbon (part of the ethyl group) has a higher migratory aptitude than a primary carbon (the methyl group), the oxygen atom would preferentially insert between the carbonyl carbon and the methylene group. Oxidation could potentially occur at either the C2 or C5 ketone, or both, leading to a mixture of ester products. The Baeyer-Villiger oxidation of polyketones has been shown to be a slow process with often incomplete conversion. researchgate.net

Other oxidative methods include oxidative cleavage of the diketone, which can be achieved under specific conditions, for instance, through photoredox-mediated aerobic oxidation of related 1,3-diketones to yield 1,2-diketones. acs.orgacs.org The oxidation of alkanones to diketones can also be achieved using reagents like sodium peroxysulfate with an iron(II) sulfate (B86663) catalyst. researchgate.net

Reductive Pathways of the Dicarbonyl Moiety

The two ketone groups of this compound can be reduced to alcohols or amines through several synthetic pathways.

Reduction to Alcohols: The carbonyl groups can be reduced to secondary alcohols using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this transformation, which would convert this compound into 8-(phenylsulfanyl)octane-2,5-diol. LiAlH₄ is a stronger reducing agent than NaBH₄. Depending on the reaction conditions and the stoichiometry of the reducing agent, it may be possible to achieve selective mono-reduction to the corresponding hydroxy-ketone. mdpi.comnih.gov

Reductive Amination: This powerful reaction converts a carbonyl group into an amine. wikipedia.org The process involves the reaction of the ketone with an amine (such as ammonia or a primary amine) to form an intermediate imine, which is then reduced in situ. youtube.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the protonated imine intermediate over the ketone. youtube.com When applied to a 1,4-diketone like this compound, reductive amination with a primary amine or ammonia can lead to the formation of a substituted pyrrolidine (B122466) ring through a successive or intramolecular reaction. nih.gov

ReactionReagent(s)Product
Reduction to DiolNaBH₄ or LiAlH₄8-(Phenylsulfanyl)octane-2,5-diol
Reductive AminationR-NH₂ and NaBH₃CNN-Substituted 2,5-disubstituted pyrrolidine

Reactivity of the Phenylsulfanyl Group

The sulfur atom in the phenylsulfanyl group is susceptible to oxidation, providing a route to other sulfur-containing functional groups.

Oxidation to Sulfoxides and Sulfones

The thioether (sulfide) moiety in this compound can be readily oxidized. This oxidation occurs in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and then, upon further oxidation, the sulfone. expertsmind.com

Oxidation to Sulfoxide: The oxidation of a sulfide (B99878) to a sulfoxide can be achieved with a variety of oxidizing agents. A common and often selective method uses one equivalent of an oxidant like hydrogen peroxide (H₂O₂) or a peroxyacid (e.g., m-CPBA) at controlled temperatures. organic-chemistry.org Many reagents and catalysts have been developed to perform this transformation selectively, avoiding overoxidation to the sulfone. organic-chemistry.org

Oxidation to Sulfone: Using a stronger oxidizing agent or an excess (two or more equivalents) of reagents like H₂O₂ or m-CPBA will typically oxidize the sulfide all the way to the sulfone. rsc.org The oxidation of the sulfoxide to the sulfone is generally more challenging than the initial oxidation of the sulfide. rsc.org Electrochemical methods have also been developed that can selectively produce either the sulfoxide or the sulfone by controlling the applied potential. rsc.org

This reactivity allows for the synthesis of 8-(phenylsulfinyl)-2,5-octanedione and 8-(phenylsulfonyl)-2,5-octanedione, expanding the chemical space accessible from the parent compound.

Starting MaterialOxidizing AgentProduct
Thioether1 eq. H₂O₂ or m-CPBASulfoxide
Thioether≥2 eq. H₂O₂ or m-CPBASulfone
Sulfoxide1 eq. H₂O₂ or m-CPBASulfone

Cleavage Reactions of the Carbon-Sulfur Bond

The carbon-sulfur (C–S) bond in 8-(phenylthio)-2,5-octanedione is a key functional linkage, the cleavage of which can be initiated through various chemical pathways, including reductive, oxidative, and photochemical methods. The susceptibility of the C–S bond to cleavage is influenced by the nature of the substituents and the reaction conditions employed.

Reductive cleavage of C–S bonds is a common transformation in organic synthesis. For thioethers like 8-(phenylthio)-2,5-octanedione, this can be achieved using dissolving metal reductions (e.g., Na in liquid NH₃), or through catalytic hydrogenation, although the latter often requires harsh conditions and can be complicated by catalyst poisoning by the sulfur atom. Transition metal complexes are also effective for C–S bond cleavage. For instance, low-valent nickel and palladium complexes are known to insert into the C–S bond of aryl sulfides via oxidative addition, leading to cleavage. uni-muenster.deacs.org Similarly, cobalt complexes can react with thiophenes to yield C–S insertion products. acs.orgrsc.org

Oxidative cleavage of the C–S bond offers another route to functionalize the molecule. Oxidation of the sulfide to a sulfoxide or sulfone can weaken the C–S bond, facilitating subsequent elimination or substitution reactions. The reaction with hydrogen peroxide, sometimes generated in situ using a supported palladium catalyst, can cleave the C–S bond, particularly in compounds with a carboxylic acid group alpha to the sulfur, leading to reduced products. rsc.org The phthalimide (B116566) N-oxyl radical (PINO) has been shown to promote the oxidation of aromatic sulfides, which can involve an initial electron transfer from the sulfide to form a radical cation, leading to C–S cleavage products. uniroma1.it

Photochemical methods can also induce homolytic cleavage of the C–S bond. Irradiation of alkyl and benzyl (B1604629) ethyl sulfides with UV light (e.g., 254 nm) has been shown to cause efficient homolytic cleavage of the C–S bond, generating thiyl and alkyl radicals. researchgate.net In the context of 8-(phenylthio)-2,5-octanedione, such a process would generate a phenylthiyl radical and an octanedione-derived carbon radical, which could then undergo various secondary reactions. Theoretical studies on keto sulfides suggest that β-cleavage (cleavage of the bond beta to the carbonyl group) can be a faster process in the excited state than α-cleavage, which is relevant to the structure of the target molecule. rsc.org

Table 1: Selected Methods for Carbon-Sulfur Bond Cleavage
MethodReagents/ConditionsMechanismApplicability Notes
Reductive CleavageNa/NH₃; LiAlH₄; Raney NiNucleophilic attack or single-electron transferEffective for desulfurization. Raney Ni can also reduce carbonyls.
Transition Metal-CatalyzedPd(0), Ni(0), Co(I) complexesOxidative addition of the C-S bond to the metal center. uni-muenster.deacs.orgrsc.orgAllows for subsequent cross-coupling reactions.
Oxidative CleavageH₂O₂/Pd catalyst; PINO radicalOxidation of sulfur, followed by elimination or fragmentation. rsc.orguniroma1.itCan be selective depending on the oxidant and substrate structure. rsc.org
Photochemical CleavageUV irradiation (e.g., 254 nm)Homolytic cleavage of the C-S bond to form radicals. researchgate.netGenerates radical intermediates for further reactions.

Participation in Radical Processes and Electron Transfer Reactions

The structural motifs within 8-(phenylthio)-2,5-octanedione—specifically the phenyl sulfide group and the 1,4-dicarbonyl system—allow for its participation in a range of radical and electron transfer reactions. Aryl sulfides are known to undergo one-electron oxidation to form relatively stable radical cations. uniroma1.itnih.gov This process can be initiated by chemical oxidants, electrochemical methods, or photoredox catalysis. The resulting radical cation of 8-(phenylthio)-2,5-octanedione could then undergo various transformations, such as nucleophilic attack or C-S bond fragmentation. uniroma1.it

The sulfide moiety itself can be a source of carbon-centered radicals. rsc.org While less reactive than corresponding selenides or halides, sulfur compounds can be effective radical precursors under the right conditions. rsc.org For example, radical-mediated cyclization of 1,6-dienes can be initiated by thiyl radicals. nih.gov In the case of 8-(phenylthio)-2,5-octanedione, abstraction of a hydrogen atom from one of the methylene groups alpha to the carbonyls could generate a carbon-centered radical, which could then participate in intramolecular cyclization or rearrangement reactions.

Furthermore, the diketone portion of the molecule can participate in radical reactions. For instance, inspired by decarboxylative Giese-type reactions, it is conceivable that a radical could add to one of the carbonyl oxygens or to an enolized double bond. acs.org Electron transfer to one of the carbonyl groups could also form a ketyl radical anion, a reactive intermediate that can undergo cyclization or dimerization. The presence of the sulfur atom could influence the stability and reaction pathways of any radical intermediates formed on the alkyl chain. In enzymatic systems, the formation of C-S bonds often involves radical mechanisms, where a carbon radical is quenched by a sulfur donor, highlighting the fundamental reactivity between these functionalities. nih.gov

Table 2: Radical Generation and Reactions Relevant to this compound
ProcessInitiation MethodIntermediate SpeciesPotential Outcome for Target Molecule
One-Electron OxidationChemical (e.g., PINO), Electrochemical, PhotoredoxAryl sulfide radical cation. uniroma1.itnih.govC-S bond cleavage, nucleophilic addition.
Hydrogen AbstractionRadical initiator (e.g., AIBN), high temperatureCarbon-centered radical on the octanedione chainIntramolecular cyclization, rearrangement.
Homolytic C-S CleavageUV irradiationPhenylthiyl radical and carbon-centered radical. researchgate.netDimerization, hydrogen abstraction, addition to alkenes.
One-Electron ReductionReducing agent (e.g., SmI₂)Ketyl radical anionIntramolecular cyclization (e.g., to form a cyclobutanol).

Intramolecular Cyclization and Rearrangement Processes Involving this compound

Transition Metal-Catalyzed Cyclizations (drawing from β-diketone precedents)

The 1,4-diketone moiety in 8-(phenylthio)-2,5-octanedione makes it a prime candidate for intramolecular cyclization reactions, particularly those catalyzed by transition metals. By analogy with the well-established chemistry of β-diketones and related dicarbonyl compounds, several cyclization pathways can be envisioned. Transition metal-catalyzed reactions often proceed under milder conditions and with higher selectivity than their thermal or base/acid-catalyzed counterparts.

A common reaction of 1,4-diketones is the Paal-Knorr synthesis of furans, pyrroles, and thiophenes, which is typically acid-catalyzed. However, transition metals can also mediate similar transformations. For example, palladium catalysts are known to promote the cyclization of dicarbonyl compounds. A plausible pathway for 8-(phenylthio)-2,5-octanedione would involve the formation of a metal enolate at one of the carbonyl positions, followed by intramolecular nucleophilic attack on the other carbonyl group. This would lead to a five-membered ring, which could then dehydrate to form a substituted furan.

Furthermore, the phenylthio- group could participate in the cyclization. Transition metals like palladium or nickel can activate the C-S bond, potentially leading to cyclization pathways that involve the sulfur atom. For instance, an oxidative addition of the metal into the C-S bond could be followed by an intramolecular insertion or coupling with one of the ketone functionalities. Drawing precedents from the synthesis of spirocyclic β,β'-diketones via palladium-catalyzed α-carbonylative arylation, one could imagine an intramolecular version where the phenylthio- group is involved in a metal-catalyzed cyclization onto the diketone backbone. nih.gov

Thermally or Base-Mediated Rearrangements (e.g., Cope rearrangements involving phenylthio systems)

While 8-(phenylthio)-2,5-octanedione does not possess the 1,5-diene structure required for a classic Cope rearrangement, related sigmatropic rearrangements involving the phenylthio- group are conceivable, most notably an analog of the thio-Claisen rearrangement. tandfonline.comacs.orgwikipedia.org The thio-Claisen is a acs.orgacs.org-sigmatropic rearrangement of an allyl aryl sulfide, which proceeds through a cyclic transition state to form a γ,δ-unsaturated thiocarbonyl compound. tandfonline.com

For 8-(phenylthio)-2,5-octanedione, a thio-Claisen-type rearrangement would require the prior formation of an enol or enolate form of the molecule to create the necessary π-system. Under basic or thermal conditions, one of the ketones could enolize towards the center of the chain, creating a structure analogous to a vinyl sulfide. If the chain is flexible enough to allow the appropriate geometry, a acs.orgacs.org-sigmatropic rearrangement could occur. However, given the saturated nature of the alkyl chain, this is less likely than for a true allyl sulfide.

Evidence for such rearrangements comes from studies on allyl phenyl sulfides, where thermal or catalyzed conditions promote the acs.orgacs.org shift. acs.orgacs.org The mechanism is concerted and intramolecular, passing through a highly ordered cyclic transition state. wikipedia.org The reaction of allyl phenyl ether, the oxygen analog, is well-known to proceed via a concerted mechanism to form an o-allylphenol. libretexts.org The sulfur version is also well-documented and can be influenced by catalysts. osti.govacs.org For the target molecule, a base-mediated process would first generate an enolate, which could then potentially undergo a slow, high-temperature rearrangement, although other reactions like aldol condensation might compete.

Conformational Effects on Intramolecular Reactivity

The reactivity of 8-(phenylthio)-2,5-octanedione in intramolecular processes is critically dependent on its three-dimensional structure and conformational flexibility. The eight-carbon chain is not rigid and can adopt numerous conformations in solution, with the relative populations of these conformers being influenced by solvent, temperature, and intramolecular non-covalent interactions. chemrxiv.orgrsc.org

Computational methods, such as Density Functional Theory (DFT), can be used to analyze the conformational landscape of flexible molecules and identify low-energy conformers. nih.govchemrxiv.org Such studies on other flexible systems have shown that specific conformers can be stabilized by weak intramolecular interactions, such as hydrogen bonds or other electrostatic interactions. nih.gov In 8-(phenylthio)-2,5-octanedione, dipole-dipole interactions between the carbonyl groups and potential interactions involving the sulfur atom's lone pairs could influence the conformational equilibrium. The preferred conformation will dictate which intramolecular reactions are sterically feasible and which are disfavored, thus controlling the product distribution of any potential cyclization or rearrangement reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Phenylsulfanyl 2,5 Octanedione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of 8-(Phenylsulfanyl)-2,5-octanedione is predicted to exhibit a series of distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The phenyl group protons are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. The protons on the carbon adjacent to the sulfur atom (C8) would likely resonate as a triplet around δ 2.9-3.1 ppm due to the deshielding effect of the sulfur and coupling with the adjacent methylene (B1212753) group. The methyl protons of the acetyl group (C1) would be the most shielded, appearing as a singlet at approximately δ 2.1 ppm. The methylene protons along the aliphatic chain (C3, C4, C6, and C7) would present as complex multiplets in the region of δ 1.6-2.8 ppm, with their specific chemical shifts and splitting patterns determined by their proximity to the carbonyl groups and the thioether linkage.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H1 (CH₃)2.15Singlet-
H3 (CH₂)2.75Triplet6.5
H4 (CH₂)2.60Triplet6.5
H6 (CH₂)2.50Multiplet-
H7 (CH₂)1.80Multiplet-
H8 (CH₂)3.00Triplet7.0
Phenyl H (ortho)7.40Multiplet-
Phenyl H (meta, para)7.25Multiplet-

¹³C NMR for Carbon Skeleton and Functional Group Confirmation

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, ten distinct signals are anticipated. The two carbonyl carbons (C2 and C5) are expected to be the most deshielded, with chemical shifts in the range of δ 205-220 ppm. libretexts.org The carbons of the phenyl ring would appear between δ 125 and 140 ppm. oregonstate.edu The carbon attached to the sulfur atom (C8) would be found around δ 35-45 ppm, while the methyl carbon (C1) would be the most shielded, resonating at approximately δ 20-30 ppm. libretexts.org The remaining methylene carbons of the aliphatic chain would have chemical shifts in the range of δ 25-45 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (CH₃)29.8
C2 (C=O)208.5
C3 (CH₂)38.0
C4 (CH₂)26.5
C5 (C=O)210.0
C6 (CH₂)42.0
C7 (CH₂)28.0
C8 (CH₂)35.5
Phenyl C (ipso)137.0
Phenyl C (ortho, meta, para)126.0-130.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While ¹H and ¹³C NMR provide foundational information, two-dimensional NMR techniques are crucial for assembling the complete structural puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be expected between the protons on C3 and C4, and between the protons on C6, C7, and C8, confirming the connectivity of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the signals in the ¹H and ¹³C spectra to their respective atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the correlation from the methyl protons (H1) to the carbonyl carbon (C2), and from the methylene protons at C8 to the ipso-carbon of the phenyl ring, confirming the attachment of the thioether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the basic connectivity of this acyclic molecule, NOESY could provide insights into the preferred solution-state conformation by revealing through-space proximities between protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of the molecular formula, C₁₄H₁₈O₂S, by distinguishing it from other potential elemental compositions with the same nominal mass. The calculated exact mass for C₁₄H₁₈O₂S is 250.1028 g/mol .

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic fragmentation pattern, which provides valuable structural information. core.ac.ukacs.org The fragmentation of this compound is expected to be influenced by the presence of both the diketone and the phenyl thioether functionalities. publish.csiro.aujove.comrsc.org

Common fragmentation pathways for ketones include α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. jove.comlibretexts.org For this compound, α-cleavage could occur on either side of the two carbonyl groups. The presence of the phenyl thioether group can also direct fragmentation. rsc.orgmiamioh.edu

Predicted MS/MS Fragmentation Data for this compound

m/z of Fragment Ion Predicted Fragment Structure/Loss
250.1028[M]⁺
207.0821[M - CH₃CO]⁺
141.0500[M - C₆H₅S(CH₂)₃]⁺
123.0446[C₆H₅SCH₂]⁺
109.0262[C₆H₅S]⁺
77.0391[C₆H₅]⁺
43.0184[CH₃CO]⁺

The fragmentation pattern, in conjunction with the exact mass and NMR data, provides a comprehensive and definitive structural elucidation of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a characteristic fingerprint of the compound. The key functional groups in this compound are two ketone carbonyl groups (C=O), a thioether linkage (C-S-C), and a monosubstituted phenyl ring.

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption from the carbonyl (C=O) stretching vibrations of the two ketone groups. For saturated aliphatic ketones, this absorption typically appears around 1715 cm⁻¹. orgchemboulder.comlibretexts.orgmsu.edu The presence of two ketone groups in the molecule is unlikely to significantly shift this value unless there is intramolecular interaction.

The monosubstituted phenyl group will give rise to several characteristic absorptions. These include aromatic C-H stretching vibrations just above 3000 cm⁻¹ (typically around 3030 cm⁻¹), and C=C stretching vibrations within the ring in the 1450-1600 cm⁻¹ region. pressbooks.publibretexts.orgopenstax.org Two bands, often near 1500 cm⁻¹ and 1600 cm⁻¹, are usually the most intense for the C=C stretching. pressbooks.publibretexts.org Furthermore, strong absorptions due to out-of-plane C-H bending are expected in the 690-770 cm⁻¹ range, which are highly diagnostic for the substitution pattern of the benzene (B151609) ring. pressbooks.pubspectroscopyonline.comthieme-connect.de For a monosubstituted ring, two strong bands are typically observed between 770-735 cm⁻¹ and 710-685 cm⁻¹. thieme-connect.de

The thioether (C-S) stretching vibration is generally weak and falls in the fingerprint region of the spectrum, typically in the broad range of 570-700 cm⁻¹. reddit.com Its identification can sometimes be challenging due to its low intensity and the presence of other absorptions in this region.

Predicted Infrared Absorption Bands for this compound

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) ** Intensity
Ketone C=O Stretch ~1715 Strong
Phenyl Aromatic C-H Stretch ~3030 Weak to Medium
Phenyl Aromatic C=C Stretch ~1600, ~1500 Medium to Strong
Phenyl C-H Out-of-Plane Bend 770-735 and 710-685 Strong
Thioether C-S Stretch 700-570 Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. This technique is particularly sensitive to the presence of chromophores, which are the parts of a molecule that absorb light. In this compound, the key chromophores are the two ketone carbonyl groups and the phenylsulfanyl group.

The ketone groups exhibit a weak absorption band in the 270-300 nm region, which corresponds to a forbidden n→π* transition. masterorganicchemistry.comlibretexts.org This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. masterorganicchemistry.compriyamstudycentre.com These transitions typically have a low molar absorptivity (ε). hnue.edu.vn

The phenyl group itself shows a series of absorption bands, with a very strong absorption around 184 nm, a weaker one around 202 nm, and a much weaker, structured band around 255 nm. hnue.edu.vn The presence of the sulfur atom directly attached to the phenyl ring (a phenylsulfanyl group) will influence these transitions. The lone pair electrons on the sulfur atom can interact with the π-system of the benzene ring, which typically causes a red shift (a shift to longer wavelengths) of the absorption bands. This interaction can also increase the intensity of the absorptions. It is expected that the primary absorption band for the phenylsulfanyl chromophore will be shifted to a wavelength above 200 nm. jove.com

Predicted UV-Vis Absorption Maxima (λmax) for this compound

Chromophore Electronic Transition Expected λmax (nm) Molar Absorptivity (ε)
Ketone (C=O) n→π* 270-300 Low

X-ray Crystallography for Definitive Solid-State Structural Analysis (if crystalline material obtained)

X-ray crystallography is a powerful analytical technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. numberanalytics.comnumberanalytics.com By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated. wikipedia.org This pattern can then be mathematically analyzed to produce a detailed model of the crystal structure, including bond lengths, bond angles, and intermolecular interactions. nih.gov

For this compound, obtaining a single crystal of sufficient quality would be the first and often most challenging step. wikipedia.org If successful, X-ray crystallography would provide an unambiguous determination of its molecular structure in the solid state. nih.gov This would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles. For instance, the C=O bond lengths in the ketone groups would be expected to be around 1.21 Å, and the C-S bond length of the thioether would be approximately 1.82 Å. The geometry around the sulfur atom would also be determined, which is typically bent. Furthermore, the analysis would reveal the conformation of the flexible octanedione chain and the orientation of the phenyl group relative to the rest of the molecule. This technique stands as the ultimate method for definitive structural elucidation, provided a suitable crystal can be grown. numberanalytics.comnih.gov

Chiroptical Methods (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are analytical techniques that are sensitive to the chirality of molecules. creative-proteomics.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral compound. wikipedia.org Since this compound is an achiral molecule (it possesses a plane of symmetry and is superimposable on its mirror image), it will not exhibit a CD spectrum. Therefore, chiroptical methods are not directly applicable to the parent compound itself.

However, if a chiral derivative of this compound were to be synthesized, for example by introducing a stereocenter along the octanedione chain, then CD spectroscopy would become an invaluable tool for its stereochemical analysis. chiralabsxl.comnumberanalytics.com The resulting CD spectrum would be characteristic of the absolute configuration of the chiral center. creative-proteomics.com By comparing the experimental CD spectrum with that of related compounds of known stereochemistry or with quantum chemical calculations, the absolute configuration of the new chiral derivative could be determined. chiralabsxl.com Thus, while not relevant for the achiral parent compound, chiroptical methods would be essential for characterizing any of its chiral analogues. numberanalytics.comrsc.org

Computational Chemistry and Theoretical Studies on 8 Phenylsulfanyl 2,5 Octanedione

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and, consequently, the molecular structure and energy.

For 8-(Phenylsulfanyl)-2,5-octanedione, the first step would be a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined. For instance, the calculations would predict the precise lengths of the C=O, C-S, and C-C bonds, as well as the angles around the carbonyl carbons and the sulfur atom.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. Important electronic descriptors include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Electron Density and Electrostatic Potential: These calculations reveal the distribution of electrons within the molecule. An electrostatic potential map would highlight electron-rich regions (typically around the oxygen and sulfur atoms) and electron-poor regions, which are susceptible to nucleophilic and electrophilic attack, respectively.

Illustrative Data Table for Calculated Molecular Properties: This table presents hypothetical data that would be obtained from quantum chemical calculations on this compound.

PropertyCalculated Value (Illustrative)Method/Basis Set (Example)
Total Energy-1250.45 HartreesB3LYP/6-311G(d,p)
HOMO Energy-6.8 eVB3LYP/6-311G(d,p)
LUMO Energy-1.2 eVB3LYP/6-311G(d,p)
HOMO-LUMO Gap5.6 eVB3LYP/6-311G(d,p)
Dipole Moment2.5 DebyeB3LYP/6-311G(d,p)

Reaction Energetics and Transition State Theory for Mechanistic Understanding

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, and any intermediates and transition states, a detailed potential energy surface for a proposed reaction can be constructed.

For this compound, one could investigate various potential reactions, such as its synthesis or its behavior in the presence of other reagents. For example, the formation of this molecule could involve the nucleophilic attack of a thiophenol on a suitable octanedione precursor. Computational studies could model this reaction pathway, identifying the transition state structure and calculating the activation energy.

Transition State Theory allows for the calculation of reaction rate constants from the properties of the transition state. The key parameters obtained from these studies are:

Activation Energy (ΔE‡): The energy barrier that must be overcome for a reaction to occur. A lower activation energy implies a faster reaction.

These calculations can help to predict the feasibility of a reaction and to understand the factors that control its rate and outcome.

Illustrative Data Table for a Hypothetical Reaction: This table illustrates the kind of energetic data that would be calculated for a hypothetical reaction involving this compound.

Reaction StepParameterCalculated Value (kcal/mol) (Illustrative)
Reactants → Transition State 1Activation Energy (ΔE‡)+15.2
Reactants → IntermediateReaction Energy (ΔErxn)-5.8
Intermediate → Transition State 2Activation Energy (ΔE‡)+10.5
Intermediate → ProductsReaction Energy (ΔErxn)-25.1

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

A significant advantage of computational chemistry is its ability to predict spectroscopic data. This can be used to aid in the identification and characterization of a compound, or to interpret experimental spectra.

NMR Chemical Shifts: By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), the NMR chemical shifts can be predicted. These predictions can be compared with experimental data to confirm the structure of this compound.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. Each calculated frequency can be animated to visualize the corresponding atomic motion (e.g., C=O stretch, C-H bend). This is extremely useful for assigning the peaks in an experimental IR spectrum.

Illustrative Data Table for Predicted Spectroscopic Data: This table shows hypothetical predicted NMR and IR data for this compound.

Spectroscopic TypeAtom/GroupPredicted Shift/Frequency (Illustrative)Experimental Correlation
¹³C NMRC=O (ketone)208 ppmConfirms carbonyl presence
¹H NMR-CH₂-S-2.8 ppmIdentifies protons adjacent to sulfur
IRC=O Stretch1715 cm⁻¹Characteristic ketone absorption
IRC-S Stretch740 cm⁻¹Indicates thioether linkage

Conformational Analysis and Molecular Dynamics Simulations

The flexible alkyl chain in this compound means that the molecule can exist in numerous different spatial arrangements, or conformations. A conformational analysis would systematically explore these different arrangements to identify the most stable conformers and the energy barriers between them.

Molecular Dynamics (MD) simulations take this a step further by simulating the movement of the atoms over time at a given temperature. An MD simulation of this compound would provide a dynamic picture of its behavior, showing how it folds and flexes. This is particularly important for understanding how the molecule might interact with a biological target, such as an enzyme's active site, as it reveals the accessible shapes the molecule can adopt.

Quantitative Structure-Activity Relationships (QSAR) Modeling (if relevant for future applications)

If this compound were part of a series of compounds being tested for a particular biological activity, Quantitative Structure-Activity Relationship (QSAR) modeling could be employed. QSAR is a computational technique that attempts to find a mathematical relationship between the chemical structures of a set of compounds and their biological activities. acs.org

A QSAR study would involve calculating a variety of molecular descriptors (properties derived from the chemical structure) for this compound and its analogues. These descriptors could include electronic properties (like HOMO/LUMO energies), steric properties (like molecular volume), and hydrophobicity (like the partition coefficient, logP). Statistical methods are then used to build a model that predicts the activity of new, untested compounds. While no specific QSAR models for this compound exist, the principles are widely applied in drug discovery and materials science. acs.org

Derivatization and Analogue Synthesis of 8 Phenylsulfanyl 2,5 Octanedione

Systematic Modification of the Phenylsulfanyl Moiety

There is no published research on the systematic modification of the phenylsulfanyl group in 8-(Phenylsulfanyl)-2,5-octanedione. In principle, standard aromatic substitution reactions could be employed to introduce a variety of functional groups onto the phenyl ring. For instance, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation and alkylation could yield a range of substituted analogues. The electronic properties of these substituents would be expected to modulate the chemical and physical properties of the entire molecule. Furthermore, the sulfide (B99878) linkage itself is a handle for modification; oxidation could lead to the corresponding sulfoxide (B87167) and sulfone, introducing hydrogen bond accepting capabilities and altering the geometry around the sulfur atom.

Elaboration of the Octanedione Backbone

The elaboration of the octanedione backbone of this compound remains an uninvestigated area. The 1,4-dicarbonyl motif is a well-known precursor to five-membered heterocyclic systems such as furans, pyrroles, and thiophenes through Paal-Knorr synthesis. youtube.com This suggests that this compound could serve as a valuable starting material for the synthesis of novel substituted heterocycles bearing a (phenylsulfanyl)propyl side chain. Additionally, the methylene (B1212753) groups within the octanedione chain could potentially be functionalized through enolate chemistry. Reactions such as alkylation, aldol (B89426) condensation, or halogenation at the α-positions to the carbonyl groups (C3, C4, and C6) would provide access to a diverse set of analogues with altered steric and electronic properties.

Introduction of Additional Functional Groups for Tuned Properties

The introduction of new functional groups to this compound has not been described in the scientific literature. The two ketone functionalities are prime targets for such modifications. For example, selective reduction of one or both carbonyl groups would yield the corresponding secondary alcohols. These hydroxyl groups could then be further elaborated through esterification or etherification. Nucleophilic addition reactions to the carbonyls, such as the Grignard or Wittig reactions, could be employed to introduce new carbon-carbon bonds and a variety of other functionalities. libretexts.orgmsu.edu The strategic introduction of groups such as amines, amides, or carboxylic acids could impart new biological activities or alter the solubility and pharmacokinetic properties of the parent compound.

Synthesis of Polymeric or Oligomeric Structures Incorporating this compound Units

There are no reports on the synthesis of polymeric or oligomeric structures derived from this compound. However, the bifunctional nature of the molecule, possessing two ketone groups, suggests its potential utility as a monomer in polymer synthesis. For instance, condensation reactions with diamines could lead to the formation of polyimines (Schiff bases). The dicarbonyl compound could also potentially be used in step-growth polymerizations. The phenylsulfanyl group could also play a role in polymerization, for example, through oxidative coupling or by participating in thiol-ene type reactions if the sulfur were first converted to a thiol. The synthesis of such polymers could lead to new materials with interesting thermal, optical, or mechanical properties. acs.orgresearchgate.net

Prospective Academic Applications and Research Trajectories for 8 Phenylsulfanyl 2,5 Octanedione

Applications in Materials Science and Polymer Chemistry

The bifunctional nature of 8-(Phenylsulfanyl)-2,5-octanedione makes it a compelling candidate for the development of advanced polymers and materials.

Potential as a Photoinitiator or Components in UV-Curable Resins

Drawing parallels with related oxime ester photoinitiators, this compound presents intriguing possibilities for UV-curable resins. Oxime esters are recognized as efficient Type I photoinitiators, which, upon exposure to light, undergo N–O bond cleavage to generate reactive radicals that initiate polymerization. nih.govresearchgate.net This process is highly sought after in applications requiring rapid curing, such as in coatings, adhesives, and 3D printing. mdpi.combohrium.com

The diketone moiety in this compound could be chemically modified to form an oxime ester. The presence of the phenylsulfanyl group may further enhance its photoinitiation capabilities. Research on other oxime esters has shown that their absorption characteristics and photoreactivity can be tuned by altering the molecular structure. nih.govresearchgate.net For instance, some oxime esters exhibit strong absorption in the UV-A range (320–400 nm), making them suitable for UV-LED curing applications. mdpi.com The specific absorption properties of an oxime ester derived from this compound would need to be experimentally determined.

A significant challenge in photopolymerization is the migration of unreacted photoinitiators from the cured material, a concern particularly in applications like food packaging and biomedical devices. mdpi.combohrium.com One strategy to mitigate this is to incorporate polymerizable groups into the photoinitiator structure, allowing it to become part of the polymer network. mdpi.com The structure of this compound could potentially be adapted for such "self-anchoring" capabilities.

Role in Cross-Linking and Polymer Network Formation

The diketone functionality in this compound offers a direct pathway for cross-linking polymer chains, leading to the formation of robust networks. Diketones can react with various chemical agents to form stable linkages. For example, they can be used to cross-link polymers containing diamine groups through the formation of imine bonds. acs.org This approach has been successfully employed to create recyclable cross-linked polyethylenes. acs.org

Furthermore, the diketone motif is known to participate in metal-ligand coordination, which can be harnessed to create cross-linked luminescent polymers. nih.govnih.gov In such systems, metal ions act as both cross-linking agents and sources of luminescence. nih.gov The interaction between β-diketone ligands covalently bonded to polymer chains and metal ions like europium (Eu³⁺) has been shown to produce self-healing materials with interesting optical properties. nih.govnih.gov Given that this compound is a diketone, it could be integrated into polymer backbones, such as polysiloxanes, and then cross-linked with metal ions to fabricate novel functional materials. nih.govnih.gov

Advanced Catalysis and Organic Transformations

The distinct chemical functionalities of this compound also position it as a promising molecule for the development of novel catalytic systems.

As Ligands in Transition Metal Catalysis

Diketones are well-established as effective ligands in transition metal catalysis. alfa-chemistry.comhector-fellow-academy.de Their two ketone groups can chelate to a metal center, forming a stable six-membered ring. rsc.org This chelation enhances the stability and reactivity of the metal complex, influencing its catalytic activity and selectivity in a variety of reactions, including cross-coupling and C-H activation. alfa-chemistry.com The electronic and steric properties of the diketone ligand can be tuned by modifying its substituents, which in turn affects the performance of the catalyst. hector-fellow-academy.de

The 2,5-diketone structure of this compound, while not a β-diketone, still presents two oxygen donor atoms that could coordinate with a transition metal. The presence of the sulfur atom in the phenylsulfanyl group introduces an additional potential coordination site. Sulfur-containing ligands have been successfully used in catalysis, for example, in rhodium-catalyzed asymmetric ring-opening reactions. acs.org The combination of oxygen and sulfur donors could lead to unique coordination geometries and electronic properties at the metal center, potentially enabling novel catalytic transformations.

Precursors for Novel Catalytic Systems

Beyond its direct use as a ligand, this compound could serve as a precursor for more complex catalytic systems. For example, sulfur-containing compounds are known to act as catalyst promoters or selectivity modifiers in heterogeneous catalysis. rsc.org In some cases, sulfur can enhance the activity of a catalyst for specific reactions. rsc.org The phenylsulfanyl group in this compound could be leveraged in the design of such systems.

Furthermore, organosulfur compounds are versatile intermediates in organic synthesis. thermofisher.com Thioethers (sulfides) can be used to prepare sulfonium (B1226848) salts and are precursors to sulfoxides and sulfones. thermofisher.com These transformations could be applied to this compound to generate a family of related compounds with different electronic and steric properties, which could then be explored as ligands or catalysts themselves. For instance, sulfur-containing palladacycles derived from benzylic thioethers have shown exceptional performance as catalyst precursors for the Heck reaction. nih.gov

Chelation and Complexation Chemistry

The ability of diketones to form stable complexes with a wide range of metal ions is a cornerstone of coordination chemistry. rsc.orgalfachemic.com β-Diketones, in particular, are excellent chelating agents that form stable compounds with transition metals, rare earths, and actinides. iosrjournals.org These metal-diketonate complexes have found applications as catalysts, luminescent materials, and in extraction processes. alfachemic.com

While this compound is a γ-diketone, its two carbonyl groups can still participate in chelation, although the resulting chelate ring would be larger and potentially less stable than the six-membered ring formed by β-diketones. The flexibility of the octanedione chain might allow it to accommodate various metal ions with different coordination preferences. The presence of the soft sulfur donor atom in the phenylsulfanyl group, in addition to the two hard oxygen donors of the ketone groups, makes this compound a potentially interesting hemilabile ligand. Such ligands can exhibit cooperative effects, where one donor atom reversibly binds and unbinds to the metal center, which can be beneficial in catalysis.

The complexation of this compound with different metal ions could lead to a variety of coordination compounds with interesting structural, electronic, and magnetic properties. alfa-chemistry.com The study of these complexes would contribute to a deeper understanding of the coordination chemistry of multifunctional ligands.

Metal Ion Sequestration and Sensing Applications

The dual functionality within this compound makes it a compelling candidate for applications in metal ion sequestration and sensing. The thioether group and the β-diketone-like arrangement can act in concert or independently to bind with a variety of metal ions.

Detailed Research Findings:

The coordination chemistry of thioethers with transition metals is well-documented. wikipedia.orgacs.org The sulfur atom in a thioether acts as a soft Lewis base, showing a strong affinity for soft Lewis acidic metal ions such as mercury(II), palladium(II), platinum(II), silver(I), and copper(I), in accordance with the Hard and Soft Acids and Bases (HSAB) principle. nih.gov In nature, the thioether side chain of the amino acid methionine is a crucial ligand for copper ions in trafficking proteins, highlighting its role in selective metal recognition. wikipedia.orgnih.gov The development of thioether-containing ligands has led to nanoparticles used in sensing and bio-imaging. mdpi.com

Simultaneously, the 2,5-dione structure can exhibit keto-enol tautomerism, creating a β-diketone-like chelation site. β-Diketones are renowned for their ability to form stable complexes with a vast range of metal ions. icm.edu.pl This chelation is a consequence of the compound existing in its enol form, which can deprotonate to form a bidentate ligand that coordinates strongly with a metal ion. icm.edu.pl

The combination of a soft thioether donor and a harder diketone chelation site in this compound could enable selective multi-metal binding or the targeting of specific metals with unique coordination preferences. For instance, the thioether could selectively bind a soft metal while the diketone moiety remains available to coordinate with another metal ion, leading to heterometallic complexes. This dual-binding capability is a fertile ground for designing novel sensors where a binding event at one site could modulate the sensing properties (e.g., fluorescence) of a complex at the other site.

Table 1: Potential Metal Ion Interactions with this compound Functional Groups

Functional GroupBinding Site TypePreferred Metal Ions (based on HSAB Theory)Potential Application
Phenylsulfanyl (Thioether)Soft DonorHg(II), Pd(II), Pt(II), Ag(I), Au(I), Cu(I)Selective sensing/sequestration of heavy metals
2,5-Diketone (β-Diketone-like)Hard/Borderline Donor (Enolate form)Transition metals (e.g., Fe, Cu, Zn), LanthanidesChelation, Catalysis, Luminescent probes

Formation of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal nodes and organic linkers. The functional groups present in this compound make it a hypothetical candidate for incorporation into MOF structures, either as a primary linker or as a functional component introduced post-synthetically.

Detailed Research Findings:

There is a growing body of research on the integration of thiol and thioether functionalities into MOF linkers. rsc.orgnih.gov These sulfur-containing groups can serve as coordination sites for the metal nodes or act as functional tags within the pores of the MOF. The introduction of thioether side chains into MOF structures has been shown to improve stability, enhance fluorescence, and significantly increase the uptake of soft heavy metals like mercury. researchgate.netacs.org For example, a MOF with thioether side chains demonstrated the ability to remove HgCl₂ from ethanol (B145695) solutions at very low concentrations. acs.org

While this compound itself would require modification (e.g., addition of carboxylic acid groups) to act as a primary structural linker, its core structure is highly relevant. It could be used in post-synthetic modification of existing MOFs or serve as a template for designing new, more complex linkers. MOFs functionalized with thioether and ketone groups could exhibit selective guest adsorption, catalytic activity, or be used as platforms for photo-induced chemical transformations. acs.orgnih.gov The diketone functionality, in particular, could facilitate photoreductive couplings within the confined space of a MOF pore.

Table 2: Examples of Thioether-Functionalized Linkers in MOF Synthesis

Linker NameThioether FunctionalityResulting MOF ApplicationReference
2,5-bis(methylthio)terephthalic acid-S-CH₃Improved stability and metal uptake researchgate.netacs.org
Thioether-functionalized dicarboxylatesVarious R-S-R'Catalysis, Sensing, Adsorption rsc.orgnih.gov
Ligands for photoactive MOFsThiol/ThioetherPhotocatalytic synthesis of thioethers acs.orgnih.gov

Intermediacy in the Synthesis of Complex Natural Products or Pharmaceutical Scaffolds

The β-keto sulfide (B99878) motif embedded within the structure of this compound is a valuable functional group in synthetic organic chemistry. Such compounds are recognized as versatile building blocks for constructing more elaborate molecular architectures found in natural products and pharmaceutical agents. beilstein-journals.org

Detailed Research Findings:

β-Keto sulfones and their sulfide analogs are important synthetic intermediates. nih.govrsc.org The presence of the carbonyl group, the sulfur moiety, and the activated methylene (B1212753) group allows for a wide range of chemical transformations. For example, the methylene carbon situated between the ketone and the thioether can be deprotonated to form a nucleophile for alkylation reactions. The ketone can be reduced to a hydroxyl group, and the thioether can be oxidized to a sulfoxide (B87167) or a sulfone, which are themselves useful functional groups or can be used in elimination reactions to form alkenes. beilstein-journals.org

Recent methodologies have focused on the efficient, often metal-free or photoredox-catalyzed, synthesis of β-keto sulfides, highlighting their importance. nih.gov These compounds serve as precursors for a variety of molecules, including known ligands and thioesters, which can be converted to thiols under mild conditions. nih.gov The synthetic utility of these motifs provides a clear trajectory for the use of this compound as a starting material or intermediate. It could be employed in the synthesis of heterocyclic compounds, complex polyketides, or specifically designed enzyme inhibitors where the phenylsulfanyl group could provide additional non-covalent interactions within a biological target.

Table 3: Potential Synthetic Transformations of the β-Keto Sulfide Moiety

Reaction TypeDescriptionPotential Product Class
α-Alkylation/AcylationDeprotonation of the α-carbon followed by reaction with an electrophile.Substituted diketones, complex ketones
Ketone ReductionSelective reduction of one or both carbonyl groups to alcohols.Hydroxy sulfides, diols
Sulfur OxidationOxidation of the thioether to a sulfoxide or sulfone.β-Keto sulfoxides, β-Keto sulfones
Cyclization ReactionsIntramolecular reactions to form heterocyclic compounds.Thiophenes, Dihydrothiophenes, etc.

Concluding Remarks and Future Research Outlook for 8 Phenylsulfanyl 2,5 Octanedione

Identification of Key Challenges in Synthesis and Reactivity

The synthesis of 8-(Phenylsulfanyl)-2,5-octanedione is anticipated to present several challenges rooted in the functional group compatibility and regioselectivity.

Synthesis Challenges:

A primary synthetic challenge lies in the selective introduction of the phenylsulfanyl group at the C8 position without inducing side reactions at the two carbonyl groups. Traditional methods for forming thioethers, such as the reaction of a thiol with an alkyl halide, could be complicated by the presence of the enolizable protons at the α-positions of the ketone moieties. masterorganicchemistry.com This could lead to a mixture of products or undesired side reactions under basic conditions.

Furthermore, the stability of the diketone functionality throughout the synthetic sequence is a critical consideration. The 1,4-dicarbonyl motif is susceptible to intramolecular reactions, such as aldol (B89426) condensations, which could lead to cyclization products under certain conditions.

Reactivity Challenges:

The reactivity of this compound is expected to be complex, with multiple reactive sites. The two ketone groups offer locations for nucleophilic attack, while the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, altering the electronic properties and reactivity of the entire molecule. The presence of the phenyl group also allows for electrophilic aromatic substitution reactions. Selectively targeting one of these sites in the presence of the others would be a significant hurdle for synthetic chemists.

Future Directions in Mechanistic Organic Chemistry Studies

The multifaceted nature of this compound opens up several avenues for future mechanistic investigations.

Intramolecular Interactions: A key area of interest would be the study of potential intramolecular interactions between the sulfur atom and the carbonyl groups. The sulfur atom, with its lone pairs of electrons, could interact with the electrophilic carbon atoms of the carbonyls, potentially influencing their reactivity and the conformational preferences of the molecule. Such interactions have been noted in other sulfur-containing compounds. nih.gov

Reaction Mechanisms: Elucidating the mechanisms of reactions involving this compound would be crucial. For instance, studying the mechanism of its reduction would be interesting, as the presence of the sulfur atom might influence the stereochemical outcome of the reduction of the ketone groups. Computational studies could provide valuable insights into the transition states and intermediates of its various potential transformations. acs.org

Emergent Opportunities in Material Science and Catalysis

While speculative, the structure of this compound suggests potential applications in material science and catalysis.

Material Science: The presence of both polar (diketone) and polarizable (phenylsulfanyl) groups could impart interesting properties to polymers or other materials if this compound were to be used as a monomer or an additive. The sulfur atom could also provide a site for coordination to metal surfaces, suggesting potential applications in surface modification or as a corrosion inhibitor.

Catalysis: The diketone moiety could act as a ligand for metal catalysts. The sulfur atom could also play a role in catalysis, either by coordinating to a metal center or by influencing the electronic environment of the active site. The development of catalysts based on this scaffold could lead to new and selective transformations. chemscene.com

Considerations for Sustainable Chemical Synthesis and Applications

Future research on this compound should prioritize the development of sustainable synthetic routes.

Green Synthesis: This would involve the use of environmentally benign reagents and solvents, minimizing waste generation, and employing catalytic methods. For instance, exploring biocatalytic approaches or mechanochemical synthesis could offer greener alternatives to traditional synthetic methods.

Atom Economy: Synthetic strategies should aim for high atom economy, where the majority of the atoms from the starting materials are incorporated into the final product.

Biodegradability: For any potential application, the biodegradability and environmental fate of this compound and its derivatives would need to be carefully assessed to ensure their environmental compatibility. The presence of the sulfur atom and the diketone functionality might offer pathways for microbial degradation.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 8-(Phenylsulfanyl)-2,5-octanedione, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or thiol-ene chemistry. For example, 2,5-octanedione (CAS 3214-41-3, MW 142.19 g/mol ) can react with phenylsulfanyl chloride under controlled pH and temperature. Factorial design (e.g., varying solvent polarity, temperature, and stoichiometry) is recommended to optimize yield .
  • Data Validation : Use GC-MS or HPLC to confirm product purity and monitor byproducts. Cross-validate with NMR (¹H/¹³C) to verify the phenylsulfanyl group’s attachment at the 8-position .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Key Techniques :

  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
  • Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) to guide reaction solvent selection.
  • Spectroscopy : FTIR for functional group identification (C=O at ~1700 cm⁻¹, C-S at ~600–700 cm⁻¹) .
    • Data Table :
PropertyValue/ObservationMethodReference
Melting Point74–78°C (similar analogs)DSC
Solubility in EthanolHighGravimetric

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound under oxidative conditions?

  • Experimental Design : Expose the compound to H₂O₂ or O₃ and track degradation products via GC-MS. Compare with 2,5-octanedione oxidation pathways, which generate acetophenone and other ketones .
  • Contradiction Analysis : If unexpected products arise (e.g., sulfoxide derivatives), investigate radical intermediates using electron paramagnetic resonance (EPR) spectroscopy .

Q. How does this compound interact with lipid bilayers or proteins in biochemical systems?

  • Methodology :

  • Membrane Permeability : Use fluorescence anisotropy or Langmuir trough experiments to assess partitioning into lipid bilayers.
  • Protein Binding : Conduct isothermal titration calorimetry (ITC) or molecular docking simulations (e.g., AutoDock Vina) to study interactions with enzymes like lipoxygenase .
    • Data Table :
System StudiedObservationTechniqueReference
Lipid bilayer interactionIncreased rigidity at high concentrationsFluorescence
Binding affinity with BSAModerate (Kd ~10⁻⁵ M)ITC

Q. What computational models predict the environmental fate of this compound?

  • Approach : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Compare with perfluorinated analogs (e.g., PFOS, log Kow = 6.45 ).
  • Validation : Validate predictions using OECD 301B ready biodegradability tests .

Data Contradiction Resolution

Q. Discrepancies in reported yields for sulfanyl-substituted diketones: How to reconcile?

  • Analysis : Variability often stems from differences in sulfanylating agents (e.g., thiophenol vs. naphthalenethiol ) or solvent effects. Use multivariate regression to isolate critical factors (e.g., solvent polarity’s impact on nucleophilicity) .
  • Recommendation : Standardize reagents (e.g., phenylsulfanyl chloride) and publish detailed protocols to enhance reproducibility .

Methodological Tools

Q. Which experimental designs are optimal for studying multi-variable impacts on synthesis?

  • Orthogonal Design : Test factors (temperature, pH, catalyst loading) at multiple levels to identify interactions .
  • Example : A 3³ factorial design for optimizing solvent (ethanol/water/DMF), temperature (25°C/50°C/75°C), and molar ratio (1:1/1:1.5/1:2) .

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